

# Light sensitivity and proper handling of levomepromazine hydrochloride

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## Compound of Interest

Compound Name: Levomepromazine hydrochloride

Cat. No.: B074011

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## Technical Support Center: Levomepromazine Hydrochloride

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the light sensitivity and proper handling of **levomepromazine hydrochloride**.

## Frequently Asked Questions (FAQs)

Q1: How light-sensitive is **levomepromazine hydrochloride**?

A1: **Levomepromazine hydrochloride** is highly sensitive to light, particularly UV-A and UV-B radiation.[1] Exposure to light can cause photodegradation, leading to a change in the solution's color to pink or yellow.[2] Any solution that has changed color should be discarded.[2] The primary degradation product resulting from photooxidation is levomepromazine sulfoxide.  
[1][3][4][5]

Q2: What are the recommended storage conditions for **levomepromazine hydrochloride**?

A2: To ensure stability, **levomepromazine hydrochloride** should be stored at temperatures below 25°C in its original, light-protecting container.[2][6] It is also sensitive to oxygen, and degradation can be minimized by storing it under an inert gas like nitrogen.[7]

Q3: What solvents are compatible with **levomepromazine hydrochloride**?

A3: **Levomepromazine hydrochloride** is typically dissolved in aqueous solutions for administration. It is compatible with 0.9% sodium chloride (normal saline).[6] However, it is incompatible with alkaline solutions.[2][6] The rate of photodegradation is influenced by the solvent, with degradation being more significant in aqueous phosphate buffer solutions compared to methanol.[1]

Q4: How long is **levomepromazine hydrochloride** stable in solution?

A4: When diluted with 0.9% sodium chloride at concentrations ranging from 0.13 to 6.25 mg/mL and stored in polypropylene syringes, **levomepromazine hydrochloride** is stable for at least 14 days.[8][9][10] However, when combined with other drugs, such as morphine sulphate, the stability may be reduced, and the degree of degradation increases with higher storage temperatures.[5]

Q5: What are the primary degradation products of **levomepromazine hydrochloride** upon light exposure?

A5: The main degradation product formed through photooxidation is levomepromazine sulfoxide.[3][4][5] Other potential degradation products include levomepromazine sulfone and N-desmethyl levomepromazine.[7]

## Troubleshooting Guide

| Issue  | Possible Cause  | Recommended Action   |
|--|---|--|
| Solution turns pink or yellow.                   | Exposure to light.[2]   | Discard the solution immediately.[2] Prepare fresh solution and ensure it is protected from light at all times.  |
| Precipitate forms in the solution.               | Incompatibility with an alkaline solution.[2][6]                                  | Check the pH of all components in your formulation. Ensure all solutions are non-alkaline.   |
| Inconsistent experimental results.               | Degradation of levomepromazine hydrochloride due to improper handling or storage. | Review your storage and handling procedures. Ensure the compound is protected from light and stored at the correct temperature. Prepare fresh solutions for each experiment.                     |
| Appearance of unexpected peaks in HPLC analysis. | Formation of degradation products.[5]   | Compare the retention times of the unknown peaks with those of known degradation products like levomepromazine sulfoxide. Implement a forced degradation study to identify potential degradants. |

## Data Summary

Table 1: Stability of **Levomepromazine Hydrochloride** in Solution

| Concentration Range                          | Diluent              | Container              | Storage Condition                    | Stability Duration         |
|--|----------------------|------------------------|--------------------------------------|----------------------------|
| 0.13 to 6.25 mg/mL                           | 0.9% Sodium Chloride | Polypropylene Syringes | Room Temperature                     | At least 14 days[8][9][10] |
| 0.1 mg/mL (with 0.5 mg/mL morphine sulphate) | Not specified        | Not specified          | 4°C in the dark                      | Stable                     |
| 0.1 mg/mL (with 0.5 mg/mL morphine sulphate) | Not specified        | Not specified          | Room temperature under natural light | Degradation observed[5]    |
| 0.1 mg/mL (with 0.5 mg/mL morphine sulphate) | Not specified        | Not specified          | 37°C under artificial light          | Increased degradation[5]   |

Table 2: Quantum Yields of **Levomepromazine Hydrochloride** Photodegradation

| Solvent                                 | Quantum Yield ( $\Phi$ ) |
|---|--------------------------|
| Phosphate Buffer Solution (PBS, pH 7.4) | 0.13[1]                  |
| Methanol (MeOH)                         | 0.02[1]                  |
| Acetonitrile (MeCN)                     | $<10^{-3}$ [1]           |

## Experimental Protocols

### Protocol 1: Photostability Testing of Levomepromazine Hydrochloride

This protocol is based on the ICH Q1B guidelines for photostability testing.[11][12][13][14]

- Sample Preparation:

- Prepare a solution of **levomepromazine hydrochloride** in a relevant solvent (e.g., 0.9% sodium chloride) at a known concentration.
- Place the solution in chemically inert and transparent containers.
- Prepare a "dark control" sample by wrapping an identical container in aluminum foil to protect it completely from light.
- Light Exposure:
  - Expose the samples to a light source that produces an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
  - A cool white fluorescent lamp and a near UV fluorescent lamp with a spectral distribution from 320 nm to 400 nm are recommended.[11]
  - Place the dark control sample alongside the exposed samples.
- Analysis:
  - At specified time intervals, withdraw aliquots from both the exposed and dark control samples.
  - Analyze the samples using a stability-indicating HPLC method (see Protocol 2) to determine the concentration of **levomepromazine hydrochloride** and its degradation products.
  - Observe any changes in physical appearance, such as color.

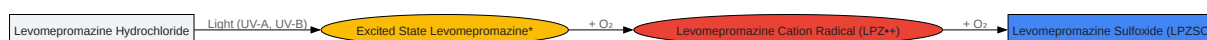
## Protocol 2: HPLC Method for Analysis of Levomepromazine Hydrochloride and its Sulfoxide Degradant

This is a general method; specific parameters may need to be optimized for your system.

- Chromatographic Conditions:

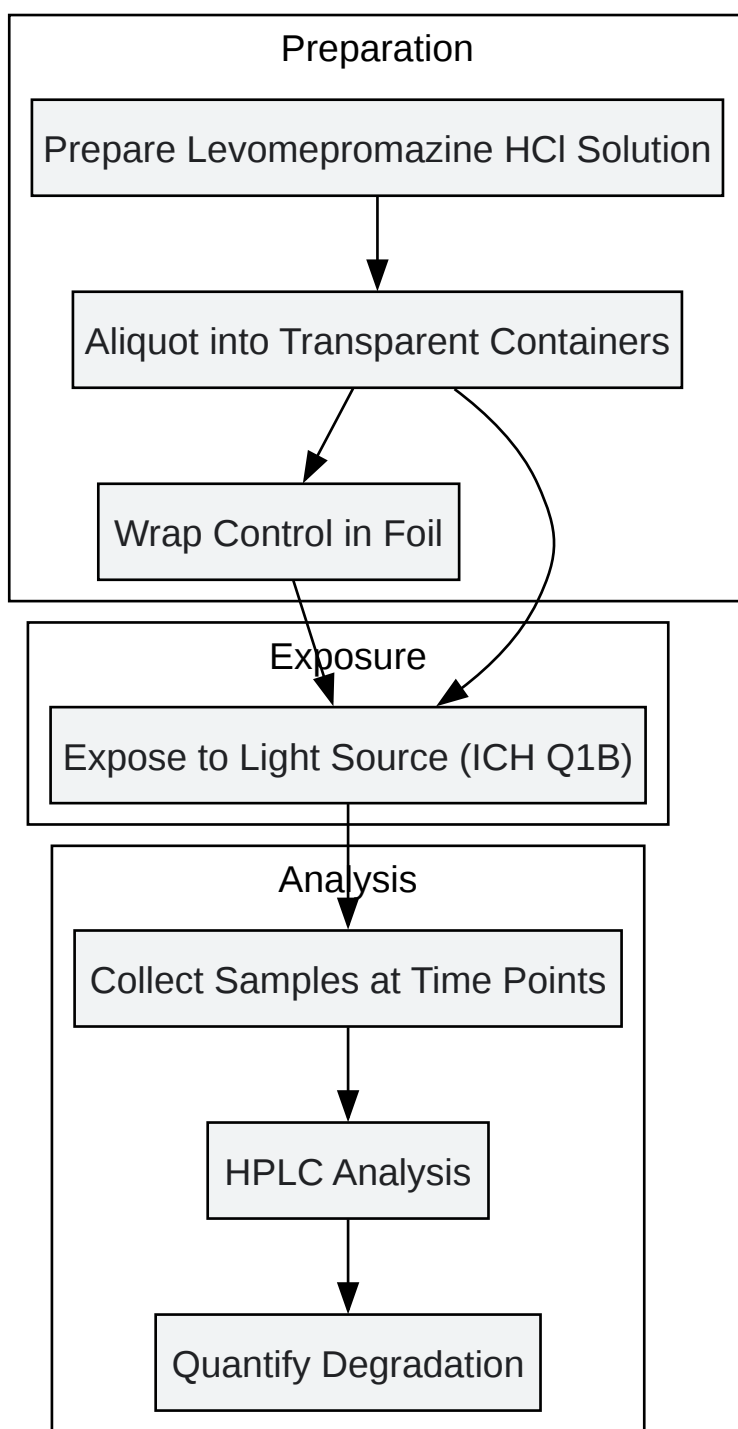
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5  $\mu$ m).
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
- Flow Rate: 1.0 mL/min.
- Detection: UV spectrophotometer at a wavelength where both levomepromazine and its sulfoxide have significant absorbance (e.g., 254 nm or 302 nm).<sup>[15]</sup>
- Injection Volume: 20  $\mu$ L.
- Standard and Sample Preparation:
  - Prepare a stock solution of **levomepromazine hydrochloride** standard in the mobile phase.
  - Prepare a stock solution of levomepromazine sulfoxide standard, if available.
  - Dilute the experimental samples to fall within the linear range of the assay.
- Analysis:
  - Inject the standards and samples onto the HPLC system.
  - Identify and quantify the peaks based on the retention times of the standards.
  - Calculate the percentage of degradation.

## Visualizations



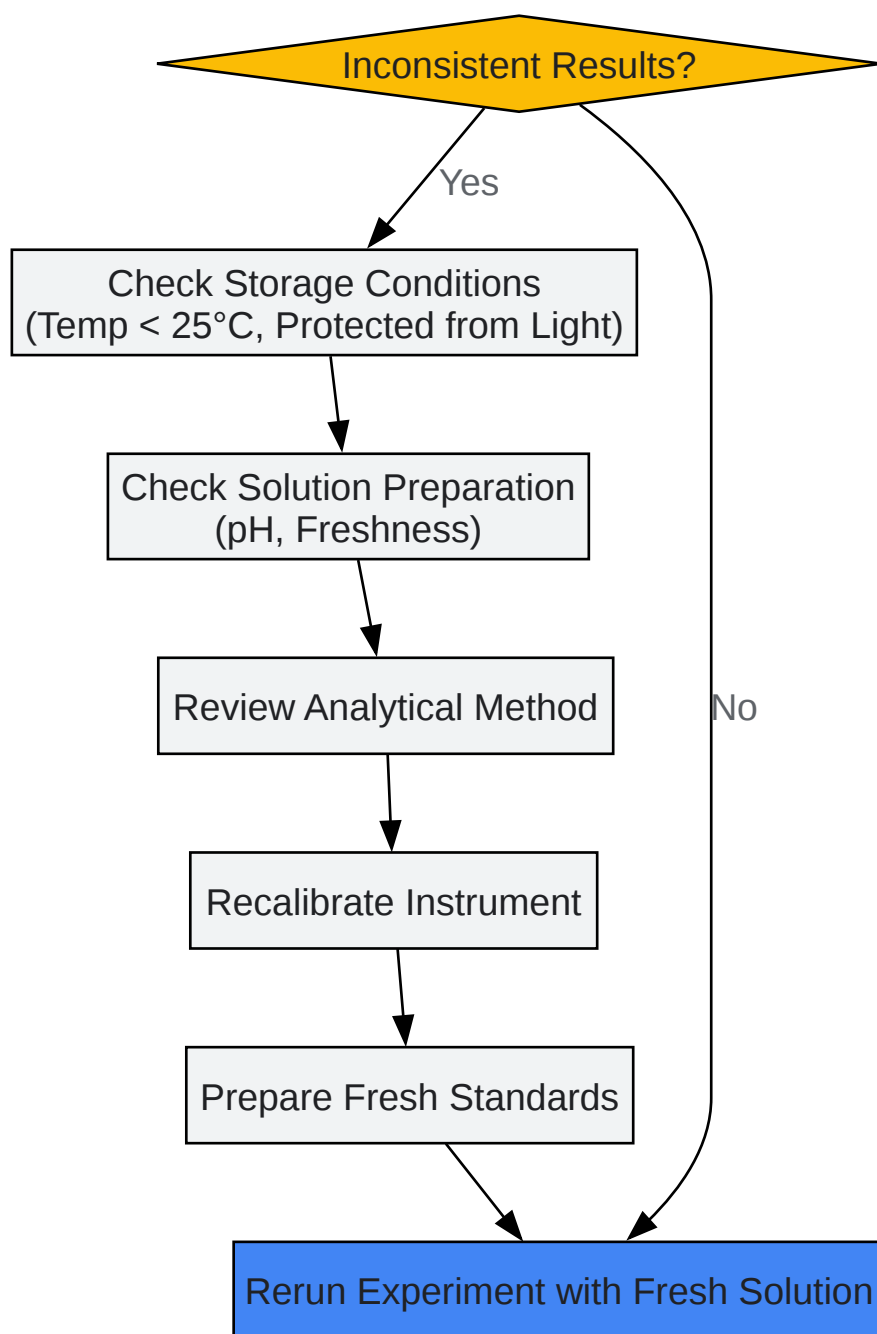
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Caption: Photodegradation pathway of **levomepromazine hydrochloride**.



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Caption: Experimental workflow for photostability testing.



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